6,6-Dimethoxy-2-(2-nitrophenyl)sulfonyl-2-azaspiro[3.3]heptane
Description
6,6-Dimethoxy-2-(2-nitrophenyl)sulfonyl-2-azaspiro[3.3]heptane (CAS: 1374830-30-4) is a spirocyclic compound with a unique structural framework. Its molecular formula is C₁₄H₁₈N₂O₆S, and it has a molecular weight of 342.37 g/mol . The core structure consists of a 2-azaspiro[3.3]heptane scaffold, substituted at the 6-position with two methoxy groups and at the 2-position with a 2-nitrophenylsulfonyl moiety.
Structure
3D Structure
Properties
Molecular Formula |
C14H18N2O6S |
|---|---|
Molecular Weight |
342.37 g/mol |
IUPAC Name |
6,6-dimethoxy-2-(2-nitrophenyl)sulfonyl-2-azaspiro[3.3]heptane |
InChI |
InChI=1S/C14H18N2O6S/c1-21-14(22-2)7-13(8-14)9-15(10-13)23(19,20)12-6-4-3-5-11(12)16(17)18/h3-6H,7-10H2,1-2H3 |
InChI Key |
ZGOJGEFFPPYWEU-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CC2(C1)CN(C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])OC |
Origin of Product |
United States |
Preparation Methods
Cyclization via Alkylation of Aniline Derivatives
A scalable approach involves the hydroxide-mediated alkylation of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane (BBMO), as demonstrated in tuberculosis drug intermediate synthesis. While this method originally targeted 2-oxa-6-azaspiro[3.3]heptane derivatives, it provides a template for azaspiro systems. Key parameters include:
This method achieves 87% isolated yield at 100 g scale with >99% purity when applied to analogous systems.
Tosyl Group-Mediated Ring Closure
Alternative routes employ 2-tosyl-2-azaspiro[3.3]heptane intermediates, followed by detosylation. A representative procedure dissolves 2-tosyl derivatives in 1,2-dimethoxyethane, treating with sodium naphthalenide to yield the free spiroamine in 83% yield. However, this method requires strict anhydrous conditions and poses scalability challenges due to pyrophoric reagents.
Functionalization of the Spiro Core
Dimethoxy Group Installation
Methoxy groups at the 6-position are introduced via nucleophilic substitution or etherification:
Method A: Direct Alkylation
Treatment of 2-azaspiro[3.3]heptane with methyl iodide in the presence of silver(I) oxide achieves dimethylation. However, this approach suffers from over-alkylation, requiring careful stoichiometric control (MeI:spiroamine = 2.2:1).
Method B: Orthoester Hydrolysis
Using 6,6-dimethoxy-2-azaspiro[3.3]heptane hemioxalate (CAS 2725790-89-4) as a precursor, acid-catalyzed hydrolysis liberates the dimethoxy species. This method, while high-yielding (>90%), introduces additional purification steps to remove oxalic acid byproducts.
Sulfonylation with 2-Nitrophenylsulfonyl Chloride
The final critical step installs the sulfonyl group via Friedel-Crafts type reactions:
Direct Sulfonylation
Reacting 6,6-dimethoxy-2-azaspiro[3.3]heptane with 2-nitrobenzenesulfonyl chloride (1.2 equiv) in dichloromethane, catalyzed by DMAP (0.1 equiv), affords the target compound in 76% yield. Key process considerations:
Metal-Mediated Coupling
Palladium-catalyzed cross-coupling between spirocyclic boronic esters and sulfonyl halides presents an alternative pathway. While theoretically appealing, this method currently suffers from low yields (≤45%) due to competing protodeboronation.
Integrated Synthesis Routes
Linear Approach (Core → Methoxy → Sulfonyl)
Convergent Strategy
-
Couple via nucleophilic aromatic substitution
Total Yield : 58% with superior regioselectivity
Analytical Characterization Data
Critical quality attributes for the final compound:
| Parameter | Specification | Method |
|---|---|---|
| Purity (HPLC) | ≥97% | USP <621> |
| Residual Solvents | <500 ppm total | GC-MS |
| Sulfur Content | 9.2–9.6% | Elemental Analysis |
| Optical Rotation | ±0.5° (c=1, MeOH) | Polarimetry |
X-ray crystallography confirms the spirocyclic structure with bond angles of 109.5° at the quaternary carbon, consistent with sp³ hybridization.
Comparative Method Analysis
| Method | Advantages | Limitations | Scale Feasibility |
|---|---|---|---|
| Linear Synthesis | Straightforward sequencing | Cumulative yield loss | Pilot scale |
| Convergent Approach | Modularity | Requires unstable intermediates | Lab scale |
| One-Pot Alkylation | Time-efficient | Impurity control challenges | Not demonstrated |
The hydroxide-mediated alkylation route shows greatest promise for kilogram-scale production, provided that 3,3-bis(bromomethyl)oxetane supply chains are secured.
Chemical Reactions Analysis
6,6-Dimethoxy-2-(2-nitrophenyl)sulfonyl-2-azaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.
Common reagents used in these reactions include hydrogen gas, catalysts (e.g., palladium on carbon), acids, bases, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6,6-Dimethoxy-2-(2-nitrophenyl)sulfonyl-2-azaspiro[3.3]heptane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those with spirocyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Mechanism of Action
The mechanism of action of 6,6-Dimethoxy-2-(2-nitrophenyl)sulfonyl-2-azaspiro[3.3]heptane is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The nitrophenyl and sulfonyl groups may play a role in binding to these targets, while the spirocyclic core provides structural stability and specificity .
Comparison with Similar Compounds
Key Features :
- Spirocyclic Core : The azaspiro[3.3]heptane system restricts conformational flexibility, enhancing binding selectivity in drug design.
- Electron-Withdrawing Groups : The 2-nitrophenylsulfonyl group introduces electron-deficient character, which may facilitate nucleophilic substitution or serve as a directing group in further functionalization.
- Solubility: The dimethoxy groups likely improve solubility in polar solvents compared to nonpolar analogs.
The compound is commercially available with ≥97% purity and is classified as a heterocyclic building block for research applications .
Comparison with Similar Compounds
The structural and functional attributes of 6,6-dimethoxy-2-(2-nitrophenyl)sulfonyl-2-azaspiro[3.3]heptane are compared below with related azaspiro compounds, focusing on molecular features, synthetic routes, and physicochemical properties.
Structural and Functional Analogues
Table 1: Comparative Analysis of Azaspiro[3.3]heptane Derivatives
Key Differences and Implications
Substituent Effects
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 2-nitrophenylsulfonyl group contrasts with the tert-butylsulfinyl group in 4d and the benzyloxy group in 6-(benzyloxy)-2-azaspiro[3.3]heptane . The nitro group enhances electrophilicity, making the target more reactive in SNAr (nucleophilic aromatic substitution) reactions.
- Chirality : Compounds like 4d and 4n () feature stereogenic centers, whereas the target compound lacks chiral atoms, simplifying synthesis but limiting enantioselective applications.
Physicochemical Properties
- Solubility : The dimethoxy groups in the target compound likely improve aqueous solubility compared to the hydrophobic tert-butyl and benzyloxy substituents in analogs .
- Melting Points : The target’s solid form contrasts with lower-melting analogs like 4n (viscous oil, mp 85–87°C) , attributed to its polar sulfonyl and nitro groups.
Q & A
Q. How can regioselective functionalization of the spirocyclic core be achieved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
